Cas no 1353979-12-0 (4-iodo-N,N-dimethylcyclohexan-1-amine)

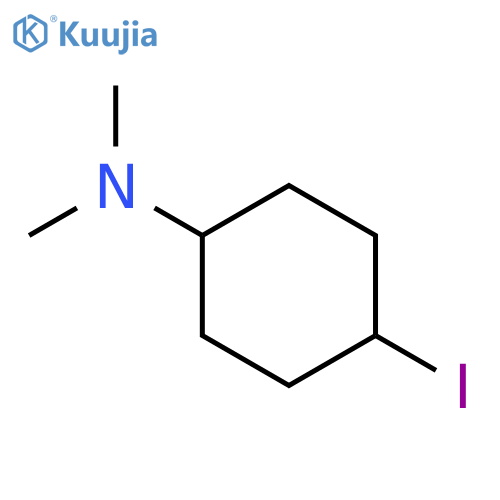

1353979-12-0 structure

商品名:4-iodo-N,N-dimethylcyclohexan-1-amine

CAS番号:1353979-12-0

MF:C8H16IN

メガワット:253.123814582825

MDL:MFCD21097926

CID:2091443

PubChem ID:66569184

4-iodo-N,N-dimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-N,N-dimethylcyclohexanamine

- 4-iodo-N,N-dimethylcyclohexan-1-amine

- 1353979-12-0

- (4-Iodo-cyclohexyl)-dimethyl-amine

- (4-Iodo-cyclohexyl)dimethylamine

- CS-0445167

- SCHEMBL17804379

- DB-223105

- AKOS024463523

- SCHEMBL26404678

- SCHEMBL20080181

- SCHEMBL26402684

-

- MDL: MFCD21097926

- インチ: InChI=1S/C8H16IN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3

- InChIKey: FUQBVZYCLBERIV-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1CCC(CC1)I

計算された属性

- せいみつぶんしりょう: 253.03275g/mol

- どういたいしつりょう: 253.03275g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 95.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-iodo-N,N-dimethylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM201812-1g |

4-Iodo-N,N-dimethylcyclohexanamine |

1353979-12-0 | 95% | 1g |

$549 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-100mg |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 100mg |

¥1257.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-250mg |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 250mg |

¥2015.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-5g |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 5g |

¥15086.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-5.0g |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 5.0g |

¥15086.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-500MG |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 500MG |

¥ 3,418.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-100MG |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 100MG |

¥ 1,280.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-250MG |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 250MG |

¥ 2,052.00 | 2023-03-31 | |

| Chemenu | CM201812-1g |

4-Iodo-N,N-dimethylcyclohexanamine |

1353979-12-0 | 95% | 1g |

$549 | 2021-06-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTBD004-10G |

4-iodo-N,N-dimethylcyclohexan-1-amine |

1353979-12-0 | 95% | 10g |

¥ 25,608.00 | 2023-03-31 |

4-iodo-N,N-dimethylcyclohexan-1-amine 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

1353979-12-0 (4-iodo-N,N-dimethylcyclohexan-1-amine) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1353979-12-0)4-iodo-N,N-dimethylcyclohexan-1-amine

清らかである:99%

はかる:1g

価格 ($):637.0